molecular formula C19H25FN2O2 B15188730 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- CAS No. 134069-76-4

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl-

Cat. No.: B15188730
CAS No.: 134069-76-4
M. Wt: 332.4 g/mol
InChI Key: STHKZMXODQXZGN-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- is a complex organic compound with a unique spirocyclic structure.

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes include:

Industrial production methods typically involve optimizing these synthetic routes for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- undergoes various chemical reactions, including:

Major products from these reactions depend on the specific conditions and reagents used, often resulting in structurally diverse compounds with potential biological activity.

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its effects on neural calcium uptake and potential neuroprotective properties.

    Medicine: Explored for its potential therapeutic applications in treating brain edema and memory deficits.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting neural calcium uptake, which is crucial for various cellular processes. This inhibition helps protect against brain edema and memory deficits by stabilizing neural cell membranes and preventing excessive calcium influx . The molecular targets and pathways involved include calcium channels and signaling pathways related to neural cell survival and function.

Comparison with Similar Compounds

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- lies in its specific spirocyclic structure and the presence of the 4-fluorophenyl and propyl groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

134069-76-4

Molecular Formula

C19H25FN2O2

Molecular Weight

332.4 g/mol

IUPAC Name

8-[2-(4-fluorophenyl)ethyl]-4-methylidene-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C19H25FN2O2/c1-3-11-22-15(2)19(24-18(22)23)9-13-21(14-10-19)12-8-16-4-6-17(20)7-5-16/h4-7H,2-3,8-14H2,1H3

InChI Key

STHKZMXODQXZGN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O

Origin of Product

United States

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